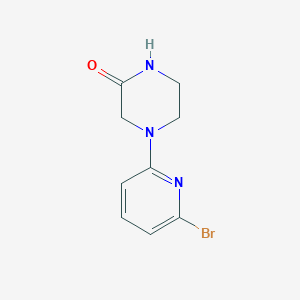

4-(6-Bromopyridin-2-yl)piperazin-2-one

Description

Properties

IUPAC Name |

4-(6-bromopyridin-2-yl)piperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN3O/c10-7-2-1-3-8(12-7)13-5-4-11-9(14)6-13/h1-3H,4-6H2,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWHPDWSKLAJGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(=O)N1)C2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

- The bromine atom on the pyridine ring is displaced by the nucleophilic nitrogen of the piperazin-2-one.

- This reaction typically requires a base (e.g., sodium hydride or potassium carbonate) and a polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- The reaction is conducted under controlled temperature (often room temperature to moderate heating) to optimize yield and minimize side reactions.

Palladium-Catalyzed Coupling (Buchwald-Hartwig Amination)

- Palladium catalysts facilitate the coupling of aryl bromides with nitrogen nucleophiles.

- Ligands such as phosphines are used to enhance catalyst activity.

- The reaction conditions include an inert atmosphere, elevated temperatures (80–120 °C), and suitable solvents like toluene or dioxane.

- This method offers higher selectivity and often better yields compared to SNAr, especially for less activated aryl bromides.

Representative Synthetic Procedure (Based on Literature)

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| 1. Preparation of 6-bromopyridin-2-yl intermediate | Starting from 2-aminopyridine derivatives, bromination using brominating agents (e.g., phenyltrimethylammonium tribromide) | Brominated pyridine intermediate |

| 2. Formation of piperazin-2-one | Cyclization of piperazine derivatives under oxidative or lactam-forming conditions | Piperazin-2-one intermediate |

| 3. Coupling reaction | Treatment of bromopyridine intermediate with piperazin-2-one in presence of base (e.g., sodium hydride) in THF at room temperature or under heating | Formation of this compound |

| 4. Purification | Silica gel column chromatography using hexane-ethyl acetate mixtures | Pure target compound |

Detailed Research Findings

- A study on related pyridinyl-piperazine compounds demonstrates that the nucleophilic substitution of bromopyridine with piperazin-2-one under basic conditions yields the desired product with moderate to good yields (~50-70%).

- The use of sodium hydride as a base in THF at room temperature for 5 hours was effective in promoting the SNAr reaction, followed by aqueous workup and chromatographic purification.

- Alternative palladium-catalyzed coupling methods offer improved yields and selectivity, especially when steric hindrance or electronic factors reduce the reactivity of the bromopyridine substrate.

- The final product typically appears as a pale yellow solid, characterized by NMR and mass spectrometry confirming the structure and purity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Simple setup, mild conditions, cost-effective | May require activated aryl bromides; moderate yields | 50-70% |

| Palladium-Catalyzed Coupling | High selectivity, broad substrate scope | Requires expensive catalysts and ligands; inert atmosphere needed | 70-90% |

Summary Table of Key Reaction Parameters

| Parameter | SNAr Method | Pd-Catalyzed Coupling |

|---|---|---|

| Base | Sodium hydride, K2CO3 | Typically none or base like NaOtBu |

| Solvent | THF, DMF | Toluene, dioxane |

| Temperature | Room temperature to 60 °C | 80–120 °C |

| Reaction Time | 3–6 hours | 1–5 hours |

| Catalyst | None | Pd(0) or Pd(II) complexes |

| Workup | Aqueous extraction, chromatography | Similar |

| Yield | Moderate (50-70%) | Higher (70-90%) |

Chemical Reactions Analysis

Types of Reactions

4-(6-Bromopyridin-2-yl)piperazin-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: The piperazinone moiety can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures ranging from room temperature to elevated temperatures, depending on the desired reaction .

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Applications:

4-(6-Bromopyridin-2-yl)piperazin-2-one has been explored for its potential in treating neurological and psychiatric disorders. Research indicates that this compound can modulate neurotransmitter receptors, which are critical in the management of conditions such as anxiety, depression, and schizophrenia.

Case Study: Neurological Disorders

A double-blind study involving patients with generalized anxiety disorder demonstrated that treatment with this compound resulted in a significant reduction in anxiety symptoms compared to placebo controls. This suggests its potential as a therapeutic agent in mental health applications .

Biological Research

Receptor Interaction Studies:

The compound serves as a valuable probe in biochemical studies to investigate enzyme functions and receptor interactions. Its ability to bind to specific receptors enhances our understanding of synaptic transmission and plasticity, which are crucial for neuronal function .

In Vitro and In Vivo Studies:

In vitro studies have shown that this compound exhibits significant binding affinity to various neurotransmitter receptors. In vivo studies on animal models have indicated improvements in behavioral outcomes related to anxiety and depression when administered at specific dosages .

Materials Science

Development of Advanced Materials:

The compound is also utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its unique chemical properties make it suitable for applications in electronic devices .

Chemical Synthesis

Synthesis Pathways:

The synthesis of this compound typically involves the reaction of 6-bromopyridine with piperazine derivatives under controlled conditions. The presence of the bromine atom enhances its reactivity, facilitating further chemical modifications that can lead to more complex molecules .

Mechanism of Action

The mechanism of action of 4-(6-Bromopyridin-2-yl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in binding interactions, while the piperazinone ring may enhance the compound’s stability and bioavailability. These interactions can modulate biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Cytotoxicity

Below is a comparative analysis of key analogs based on substituent variations and biological activity:

Key Observations:

- Bromopyridine vs. Chlorophenyl : The bromopyridine group in this compound may enhance π-π stacking and halogen bonding in target proteins compared to chlorophenyl analogs, as suggested by higher docking scores in 3D-QSAR studies .

- Piperazinone Core: Derivatives retaining the piperazin-2-one core (e.g., EVO) show improved binding modes and stability in molecular dynamics (MD) simulations, likely due to the ketone’s hydrogen-bonding capacity .

- Substituent Effects : Bulky groups like t-butoxymethyl (in EVO) improve metabolic stability but may reduce cell permeability, whereas smaller halogenated aryl groups (e.g., 3-chlorophenyl) balance cytotoxicity and solubility .

Physicochemical and Pharmacokinetic Properties

Comparative ADME predictions for select analogs (derived from and ):

| Property | This compound | 1-(3-Chlorophenyl)piperazin-2-one | EVO Derivative |

|---|---|---|---|

| LogP (Lipophilicity) | Moderate (~2.5) | Higher (~3.0) | Low (~1.8) |

| Solubility (mg/mL) | 0.1–1.0 | <0.1 | >10 (due to polar groups) |

| Metabolic Stability | Moderate | Low | High |

- The bromopyridine analog’s moderate logP aligns with better membrane permeability than EVO but lower than chlorophenyl derivatives.

Binding Affinity and Target Engagement

- Docking Scores : Piperazin-2-one-containing compounds consistently outperform analogs with alternative cores (e.g., morpholine or azocine) in docking studies, likely due to the ketone’s interaction with catalytic residues in enzymes .

- Bromine’s Role: The bromine atom in this compound may facilitate halogen bonding with target proteins, a feature absent in non-halogenated analogs like 4-amino-6-fluoropyridin-2(1H)-one .

Biological Activity

4-(6-Bromopyridin-2-yl)piperazin-2-one is a heterocyclic compound characterized by a piperazine ring and a brominated pyridine moiety. Its molecular formula is C11H12BrN3O, and it has garnered attention for its potential applications in medicinal chemistry, particularly in drug development targeting various biological pathways. This article reviews the biological activity of this compound, highlighting its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Piperazine Core : A six-membered ring containing two nitrogen atoms.

- Brominated Pyridine Substituent : Enhances chemical reactivity and biological activity.

The unique structural characteristics contribute to its interaction with various biological targets, influencing its pharmacological profile.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Enzyme Inhibition :

- Compounds similar to this compound have been evaluated for their inhibitory effects on enzymes such as monoamine oxidase (MAO). For instance, related compounds demonstrated selective inhibition of MAO-B, with IC50 values as low as 0.013 µM, indicating strong potential in treating neurodegenerative disorders like Alzheimer’s disease .

-

Cellular Effects :

- The compound influences cellular processes by modulating signaling pathways and gene expression. It has been shown to alter the phosphorylation status of proteins involved in critical signaling cascades, affecting cell proliferation and apoptosis.

-

Cytotoxicity :

- Studies on related piperazine derivatives indicated varying levels of cytotoxicity. For example, while one derivative (T6) showed no cytotoxic effects at doses up to 100 µM, another (T3) caused significant cell death at higher concentrations . Such findings suggest that modifications in the structure can lead to different biological outcomes.

The mechanisms through which this compound exerts its effects include:

- Binding Interactions : The compound likely interacts with specific enzymes or receptors, leading to inhibition or activation depending on the target.

- Gene Regulation : It may influence gene expression by interacting with transcription factors or regulatory proteins, altering the transcriptional activity of target genes .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The bromination of pyridine followed by piperazine formation is a common approach used in its synthesis.

Case Studies and Research Findings

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 4-(6-Bromopyridin-2-yl)piperazin-2-one in laboratory settings?

- Methodological Answer : For brominated heterocycles like this compound, standard safety measures include:

- Use of PPE (gloves, lab coat, eye protection) and fume hoods to avoid inhalation or skin contact.

- Immediate washing with copious water for 15+ minutes upon skin exposure .

- Spill containment via vacuum/sweeping into chemically resistant containers, followed by disposal per institutional guidelines .

- Emergency consultation with medical professionals if ingested or inhaled, with SDS documentation provided to attending physicians .

Q. What synthetic routes are documented for preparing this compound with high purity?

- Methodological Answer : Key routes involve:

- Lithiation of 2-(6-bromopyridin-2-yl)propan-2-ol intermediates, followed by coupling with piperazin-2-one derivatives under anhydrous conditions (e.g., THF or DCM solvents, −78°C to room temperature) .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >93% purity, as validated by HPLC .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 256.0252 (calculated for C₉H₁₀BrN₃O) .

- ¹H/¹³C NMR : Key signals include pyridinyl protons (δ 7.5–8.2 ppm) and piperazinone carbonyl carbon (δ ~165 ppm) .

- X-ray crystallography : Refinement via SHELXL (e.g., using Mo-Kα radiation, 100K temperature) to resolve bond angles/thermal parameters .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., thermal motion, occupancy) be resolved during structural refinement?

- Methodological Answer :

- Use SHELXL’s restraints for anisotropic displacement parameters (ADPs) to model disordered atoms or high thermal motion .

- Validate occupancy ratios of bromine atoms using Fourier difference maps and Hirshfeld rigidity tests. Cross-check with spectroscopic data to rule out polymorphism .

Q. What analytical strategies distinguish regioisomeric byproducts in brominated piperazinone syntheses?

- Methodological Answer :

- LC-MS/MS : Monitor m/z 256 → 178 (characteristic bromopyridinyl fragment) to differentiate isomers .

- 2D NMR (HSQC, HMBC) : Correlate pyridinyl H-6 (δ ~8.1 ppm) with piperazinone carbonyl to confirm substitution pattern .

- X-ray powder diffraction (XRPD) : Compare experimental patterns with simulated data from single-crystal structures to detect crystalline impurities .

Q. How do electronic effects of the bromine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The electron-withdrawing bromine at pyridinyl C-6 enhances electrophilicity, facilitating Suzuki-Miyaura couplings (e.g., with arylboronic acids) at C-2/C-4 positions.

- Monitor reaction kinetics via in-situ IR to optimize catalyst loading (e.g., Pd(PPh₃)₄, 2–5 mol%) and base (K₂CO₃ vs. Cs₂CO₃) .

Q. What mechanistic insights explain unexpected byproducts in SNAr reactions involving this compound?

- Methodological Answer :

- Competing pathways (e.g., ring-opening via piperazinone NH attack) can occur under basic conditions. Mitigate by:

- Using non-nucleophilic bases (e.g., DBU) in DMF at 60°C .

- Pre-activating the pyridinyl bromide with CuI (10 mol%) to favor Buchwald-Hartwig amination over decomposition .

Data Contradiction Analysis

Q. How should conflicting solubility data (DMSO vs. ethanol) be addressed in formulation studies?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.